molecular formula C12H19N3O2S B2689221 tert-butyl 2-amino-4,4-dimethyl-4h,5h,6h-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate CAS No. 1823583-23-8

tert-butyl 2-amino-4,4-dimethyl-4h,5h,6h-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate

Cat. No.: B2689221
CAS No.: 1823583-23-8
M. Wt: 269.36
InChI Key: SDWKFTLJSJORSD-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-4,4-dimethyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate (CAS 1637310-39-4) is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]thiazole core. Key structural attributes include:

  • A tert-butyl carboxylate group at the 5-position, enhancing steric bulk and stability.
  • Amino substitution at the 2-position, enabling hydrogen bonding and nucleophilic reactivity.
  • 4,4-Dimethyl substitution on the fused pyrrolidine ring, which increases lipophilicity and may influence conformational rigidity .

This compound has been explored as a versatile scaffold in medicinal chemistry, particularly for kinase inhibition or protease modulation.

Properties

IUPAC Name

tert-butyl 2-amino-4,4-dimethyl-6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-11(2,3)17-10(16)15-6-7-8(12(15,4)5)14-9(13)18-7/h6H2,1-5H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWKFTLJSJORSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1C(=O)OC(C)(C)C)SC(=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4,4-dimethyl-4h,5h,6h-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a thiazole ring, followed by the introduction of the pyrrole moiety. The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-amino-4,4-dimethyl-4h,5h,6h-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the tert-butyl ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds containing pyrrolo-thiazole scaffolds exhibit promising anticancer properties. Tert-butyl 2-amino-4,4-dimethyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by modulating specific signaling pathways involved in cell survival and proliferation .

2. Cystic Fibrosis Treatment

Recent studies have highlighted the potential of fused pyrrolothiazole systems as correctors for mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. The compound's structure allows it to enhance the trafficking of mutant CFTR to the cell surface, improving chloride ion transport in affected patients . This application is particularly relevant for the most common mutation associated with cystic fibrosis.

Material Science

1. Organic Electronics

This compound has been explored for its potential use in organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films enhances its applicability in these technologies .

Research Tool

1. Chemical Probes

In biochemical research, this compound serves as a chemical probe for studying biological processes involving thiazole and pyrrole derivatives. Its structural features allow researchers to investigate interactions with biological macromolecules and elucidate mechanisms of action for various biological pathways .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Anticancer activity; Cystic fibrosis treatment
Material Science Use in organic electronics (OLEDs and OPVs)
Research Tool Chemical probes for studying biological interactions

Case Studies

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited growth in several cancer cell lines through apoptosis induction. The mechanism involved modulation of key oncogenic signaling pathways .

Case Study 2: Cystic Fibrosis

In another research effort, the efficacy of this compound as a CFTR corrector was evaluated through in vitro assays. Results showed significant improvement in chloride ion transport across epithelial cells expressing the F508del mutation when treated with the compound .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4,4-dimethyl-4h,5h,6h-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the 2-Position

a) Bromo-Substituted Analog:

tert-Butyl (4S)-2-bromo-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate (CAS 1637310-58-7) replaces the amino group with bromine and introduces an isopropyl group at the 4-position.

  • Key Differences: Bromine enhances electrophilicity, making it a precursor for Suzuki or Buchwald-Hartwig cross-coupling reactions.
  • Applications : Used as a synthetic intermediate in medicinal chemistry pipelines.
b) Unsubstituted Amino Analog:

tert-Butyl 2-amino-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate (CAS 365996-62-9) lacks the 4,4-dimethyl groups.

  • Key Differences :
    • Reduced lipophilicity (logP ≈ 1.2 vs. ~2.5 for the dimethyl analog).
    • Higher conformational flexibility due to the absence of methyl groups.
  • Applications : Industrially available in bulk quantities, suggesting utility in large-scale synthesis .

Heterocyclic Core Modifications

a) Pyrazole-Based Analog:

tert-Butyl 3-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate (CAS 951127-35-8) replaces the thiazole ring with pyrazole.

  • Key Differences :
    • Pyrazole introduces additional nitrogen , altering hydrogen-bonding capacity.
    • Lower molecular weight (223.28 g/mol vs. 282.37 g/mol for the target compound).
  • Applications : Explored in CNS drug discovery due to improved blood-brain barrier penetration .
b) Oxazole-Based Analog:

5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate replaces sulfur with oxygen in the thiazole ring.

  • Key Differences :
    • Oxazole increases polar surface area , improving aqueous solubility.
    • Ethyl ester at the 2-position offers alternative derivatization pathways.
  • Applications : Utilized in photoaffinity labeling studies .

Functional Group Variations

a) Aminomethyl-Substituted Oxazole:

tert-Butyl3-(aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate (CAS 1438241-19-0) combines oxazole with an aminomethyl side chain.

  • Key Differences: Aminomethyl group enables bioconjugation (e.g., peptide coupling). Hybrid oxazole-pyrrolo structure diversifies electronic properties.
  • Applications : Candidate for prodrug design .

Tabulated Comparison of Key Analogs

Compound (CAS) Core Structure Substituents Molecular Weight (g/mol) Key Applications
1637310-39-4 (Target) Pyrrolo[3,4-d]thiazole 2-Amino, 4,4-dimethyl 282.37 Kinase inhibition
1637310-58-7 Pyrrolo[3,4-d]thiazole 2-Bromo, 4-isopropyl 347.29 Medicinal intermediate
365996-62-9 Pyrrolo[3,4-d]thiazole 2-Amino, no dimethyl 239.29 Bulk synthesis
951127-35-8 Pyrrolo[3,4-c]pyrazole 3-Methyl 223.28 CNS drug discovery
1438241-19-0 Pyrrolo[3,4-d]oxazole 3-Aminomethyl 255.30 Prodrug design

Biological Activity

Tert-butyl 2-amino-4,4-dimethyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate is a compound of increasing interest due to its potential biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo-thiazole core structure that contributes to its unique biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. The molecular formula is C12H16N2O2SC_{12}H_{16}N_2O_2S.

Antimicrobial Properties

Research indicates that derivatives of pyrrolo[3,4-d]thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens remains to be fully elucidated but is expected to be promising based on structural similarities.

Anti-inflammatory Effects

Preliminary studies suggest that compounds within the pyrrolo-thiazole class may exhibit anti-inflammatory properties. These effects are hypothesized to arise from their ability to modulate inflammatory pathways and cytokine production. Further investigation is required to confirm these activities specifically for this compound .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes. Key methods include:

  • Condensation Reactions : Utilizing appropriate starting materials such as thiazole derivatives and amines.
  • Cyclization Techniques : Employing cyclization reactions under specific conditions to form the pyrrolo-thiazole framework.

These synthetic approaches are crucial for producing the compound in sufficient quantities for biological evaluation.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related compounds:

  • Study on Antimicrobial Activity : A derivative of pyrrolo-thiazole was tested against standard bacterial strains and demonstrated effective inhibition with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Compound NameMIC (µg/mL)Target Bacteria
Pyrrolo-thiazole derivative32Staphylococcus aureus
Pyrrolo-thiazole derivative64Escherichia coli
  • Anti-inflammatory Research : Another study evaluated a similar compound's ability to reduce inflammation in murine models of arthritis. The results indicated a significant reduction in inflammatory markers .

Q & A

Q. What are the key steps in synthesizing tert-butyl 2-amino-4,4-dimethyl-4H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate?

The synthesis involves cyclization of pyrrolo-thiazole precursors, bromination at the 2-position, and esterification with tert-butyl alcohol. Critical steps include:

  • Cyclization : Formation of the pyrrolo[3,4-d]thiazole core using precursors like 3,4-diaminothiophene derivatives under reflux conditions (e.g., ethanol, 80°C) .
  • Bromination : Selective introduction of bromine at the 2-position using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C .
  • Esterification : Reaction with tert-butyl alcohol in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) . Yield optimization requires strict control of temperature and solvent polarity (e.g., THF for bromination, DCM for esterification) .

Q. How is the compound characterized structurally?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify protons in the pyrrolo-thiazole core (e.g., δ 2.1–2.3 ppm for tert-butyl groups, δ 6.8–7.2 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (241.31 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For resolving ambiguities in regiochemistry, particularly in derivatives like the brominated analog (CAS 365996-63-0) .

Q. What starting materials are typically used in its synthesis?

Common precursors include:

  • 3,4-Diaminothiophene derivatives for pyrrolo-thiazole core formation .
  • tert-Butyl chloroformate for esterification .
  • N-Bromosuccinimide (NBS) for bromination at the 2-position .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Continuous Flow Techniques : Improve efficiency by maintaining consistent reaction conditions (e.g., residence time, temperature) .
  • Catalyst Screening : Test Lewis acids like ZnCl₂ or FeCl₃ to enhance cyclization kinetics .
  • DoE (Design of Experiments) : Apply factorial designs to optimize solvent ratios (e.g., DCM:THF) and reagent stoichiometry .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals in the pyrrolo-thiazole core .
  • DFT Calculations : Compare computed 1^1H NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate regiochemistry .
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to clarify ambiguous nitrogen environments .

Q. What is the hypothesized mechanism of action in biological systems?

The compound’s thiazole and pyrrolo moieties suggest:

  • Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., via hydrogen bonding with the amino group) .
  • Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs) via hydrophobic tert-butyl groups . Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. How can computational methods accelerate reaction design?

  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, NWChem) to simulate intermediates and transition states .
  • Machine Learning (ML) : Train models on PubChem data to predict optimal solvents/catalysts for bromination or esterification .
  • Molecular Dynamics (MD) : Simulate tert-butyl group conformational stability in polar vs. nonpolar solvents .

Q. How do substituents (e.g., bromine) alter reactivity and bioactivity?

  • Electrophilicity : Bromine at the 2-position increases susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling) .
  • Bioactivity : Brominated analogs (CAS 365996-63-0) show enhanced cytotoxicity in MCF-7 cell lines compared to non-halogenated derivatives . Compare via SAR (Structure-Activity Relationship) studies using IC₅₀ values from in vitro assays .

Q. How to address data reproducibility issues in spectral analysis?

  • Standardized Protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR .
  • Collaborative Trials : Share raw spectral data (e.g., JCAMP-DX files) across labs to identify instrument-specific artifacts .
  • Dynamic Light Scattering (DLS) : Check for aggregates in solution-phase reactions that may skew MS data .

Q. What strategies validate the compound’s biological activity?

  • In Vitro Assays : Test kinase inhibition using ADP-Glo™ or fluorescence polarization (FP) assays .
  • Metabolic Stability : Use liver microsomes (e.g., human, rat) to assess CYP450-mediated degradation .
  • Docking Studies : AutoDock Vina or Glide to model interactions with target proteins (e.g., EGFR kinase) .

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